tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
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Overview
Description
tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate is a complex organic compound that features a unique bicyclic structure incorporating both pyrrole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the pyrrole ring. The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biological outcomes, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate include:
- Ethyl 2-(tert-butyl)thiazole-5-carboxylate
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
Uniqueness
What sets this compound apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17N3O2S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-7-8(6-14)17-9(4-12)13-7/h4-6,12H2,1-3H3 |
InChI Key |
QYAFGUGNPLFMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)CN |
Origin of Product |
United States |
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